2-Chloro-4,6-dimethoxy-1,3,5-triazine
Overview
Description
2-Chloro-4,6-dimethoxy-1,3,5-triazine is a chemical compound with the molecular formula C5H6ClN3O2. It is a stable yet highly reactive peptide coupling agent, widely used in organic synthesis and peptide chemistry . This compound is known for its role in the activation of carboxylic acids to nucleophiles, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is the peptide bond formation in proteins. It acts as a peptide coupling agent, facilitating the formation of peptide bonds in the synthesis of peptides .
Mode of Action
CDMT is a highly reactive compound that interacts with its targets through amide bond formation. It is used in the synthesis of various compounds through coupling reactions . For instance, it is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine .
Biochemical Pathways
CDMT plays a crucial role in the peptide synthesis pathway. It facilitates the formation of peptide bonds, which are essential for creating the primary structure of proteins. The downstream effects of this pathway include the synthesis of complex proteins and peptides .
Result of Action
The molecular and cellular effects of CDMT’s action primarily involve the formation of peptide bonds, leading to the synthesis of peptides. This can have wide-ranging effects depending on the specific peptides being synthesized, as peptides play numerous roles in biological systems, from acting as hormones and neurotransmitters to serving structural roles in cells .
Action Environment
The action, efficacy, and stability of CDMT can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent used, can impact the efficiency of peptide bond formation . Additionally, CDMT is reported to be a stable compound, but it is also highly reactive, suggesting that it should be stored and handled under appropriate conditions to maintain its reactivity .
Biochemical Analysis
Biochemical Properties
2-Chloro-4,6-dimethoxy-1,3,5-triazine is involved in catalytic amide-forming reactions . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is primarily chemical, involving the formation of covalent bonds during the coupling process .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide coupling . By facilitating the formation of amide bonds, it can influence protein synthesis and thereby impact various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in catalytic amide-forming reactions . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on its stability, degradation, and long-term effects on cellular function is currently limited .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors during this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-dimethoxy-1,3,5-triazine can be synthesized through the reaction of cyanuric chloride with methanol in the presence of sodium bicarbonate. The reaction is typically carried out at low temperatures (below 10°C) and then heated to 60°C for several hours . The product is extracted using ethyl acetate and purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in multikilogram quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted triazines.
Coupling Reactions: It is used as a coupling agent in peptide synthesis, forming amide bonds between carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used with this compound include N-methylmorpholine, tertiary amines, and hydroxylamines . The reactions are typically carried out in solvents like tetrahydrofuran (THF), chloroform, and methanol .
Major Products Formed
The major products formed from reactions involving this compound include:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Formed through coupling with N-methylmorpholine.
Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether: Formed through reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.
Scientific Research Applications
2-Chloro-4,6-dimethoxy-1,3,5-triazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxy-6-chloro-1,3,5-triazine
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2-Chloro-4,6-diamino-1,3,5-triazine
Uniqueness
2-Chloro-4,6-dimethoxy-1,3,5-triazine is unique due to its high reactivity and stability, making it an efficient coupling agent in peptide synthesis. Its ability to form stable intermediates and facilitate various chemical transformations sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-4,6-dimethoxy-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIQOFWTZXXOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185322 | |
Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3140-73-6 | |
Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3140-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3140-73-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,6-dimethoxy-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KB2H8FE5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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